
ラウロイルグルタミン酸ナトリウム
概要
説明
Sodium lauroyl glutamate is a mild surfactant and cleansing agent commonly used in various cosmetic products, such as shampoos, facial cleansers, and body washes. It is derived from natural sources, including coconut oil and fermented sugar. This compound is known for its gentle nature, making it suitable for sensitive skin. Sodium lauroyl glutamate helps create a gentle lather and effectively removes dirt, oils, and impurities from the skin and hair .
科学的研究の応用
Sodium lauroyl glutamate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations and reactions.
Biology: It is employed in biological studies for its mild and non-irritating properties, making it suitable for use in cell culture and other biological assays.
Medicine: Sodium lauroyl glutamate is used in pharmaceutical formulations for its gentle cleansing properties.
Industry: It is widely used in the cosmetics and personal care industry as a mild surfactant and emulsifier .
作用機序
Target of Action
Sodium Lauroyl Glutamate (SLG) is an anionic surfactant of the amino acid category . It primarily targets the skin and hair, where it acts as a cleansing agent . Its role is to remove dirt, oils, and impurities without stripping the skin of its natural oils .
Mode of Action
SLG interacts with its targets (skin and hair) by reducing the surface tension . This allows it to encapsulate and lift away dirt and oils, which can then be rinsed off with water . Furthermore, an association complex forms between SLG and other substances, such as cationic cellulose JR30 M, which further reduces the equilibrium surface tension .
Biochemical Pathways
This involves the reduction of surface tension, allowing the surfactant to interact with dirt and oils and remove them from the skin or hair . Additionally, SLG can provide nutrients for microorganisms, accelerating their growth .
Pharmacokinetics
Instead, it acts on the surface of the skin or hair and is then rinsed off .
Result of Action
The action of SLG results in effective cleansing of the skin and hair. It removes dirt, oils, and impurities, leaving the skin feeling soft and supple, and the hair soft, glossy, and easy to comb . It’s also noted for its mild nature, making it suitable for sensitive skin .
Action Environment
The action of SLG can be influenced by environmental factors such as temperature and concentration . For instance, the surface tension reduction ability of SLG can be enhanced when mixed with other substances like cationic cellulose JR30 M . Additionally, its phase behavior, including its critical micelle concentration (CMC) and critical packing parameter (CPP), can be affected by changes in temperature and concentration .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl glutamate involves a series of chemical reactions. The primary synthetic route includes the following steps:
Condensation Reaction: Lauric acid and L-glutamic acid undergo a condensation reaction in the presence of a solvent, typically acetone
Acidifying Reaction: The product from the condensation reaction is subjected to an acidifying reaction to obtain N-lauroyl glutamic acid
Solvent Removal: The N-lauroyl glutamic acid solution undergoes solvent removal using a rotary scraper thin-film evaporation method
Neutralization: The final step involves neutralizing N-lauroyl glutamic acid to produce sodium lauroyl glutamate
Industrial Production Methods: In industrial settings, sodium lauroyl glutamate is typically produced through a fermentation process using natural sources such as coconut oil and fermented sugar. The resulting product is then purified to remove impurities and produce a high-quality surfactant .
化学反応の分析
Types of Reactions: Sodium lauroyl glutamate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, sodium lauroyl glutamate can hydrolyze to form lauric acid and glutamic acid.
Substitution Reactions: It can participate in substitution reactions where the lauroyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Lauric acid and glutamic acid.
Substitution: Products depend on the nucleophile used in the reaction.
類似化合物との比較
- Sodium cocoyl glutamate
- Sodium lauryl sulfoacetate
- Sodium lauroyl sarcosinate
- Sodium lauroyl glycinate
Comparison: Sodium lauroyl glutamate is unique due to its mild nature and suitability for sensitive skin. Unlike harsher surfactants, it does not contain sulfates, making it a popular choice for natural and organic skincare products. It is biodegradable and derived from natural sources, which adds to its appeal in eco-friendly formulations .
特性
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUXJGIDSGWDN-UQKRIMTDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29047-63-0 (Parent) | |
| Record name | Sodium lauroyl glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885464 | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29923-31-7 | |
| Record name | Sodium lauroyl glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen N-(1-oxododecyl)-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium lauroyl glutamate is an anionic amino acid-based surfactant known for its mildness. [] It is commonly used in cosmetics and personal care products, particularly in shampoos and cleansers, for its cleansing and foaming properties. [, , ]
A: Studies show that SLG interacts strongly with other surfactants. For example, when combined with the cationic surfactant dodecyl tri-methyl ammonium chloride (DTAC), SLG forms mixed micelles, significantly reducing the critical micelle concentration (CMC) of the system. [] This interaction enhances solubility, lowers the Krafft point of SLG, and improves application performance. []
A: Yes, SLG can interact with polymers like hydroxypropyl methylcellulose (HPMC). [] This interaction is indicated by changes in surface tension and viscosity, suggesting a link between the surfactant and polymer. [] This property makes HPMC useful for thickening SLG solutions, which is often challenging with traditional viscosity modifiers. []
A: Yes, the fatty acid chain length in acylglutamate surfactants like SLG can influence their cytotoxic effects. [] Further research is needed to fully understand the impact of chain length on other properties.
A: Research suggests that SLG is a more effective and selective collector for cassiterite flotation compared to BHA. [] SLG exhibits a higher recovery rate for cassiterite and a lower recovery rate for quartz, indicating superior selectivity. []
A: SLG is believed to be chemisorbed onto the cassiterite surface. [] Spectroscopic analyses (FTIR and XPS) indicate that the carboxyl and amide groups of SLG anions chelate with tin ions on the cassiterite surface, forming strong five-membered rings that facilitate effective cassiterite recovery. []
A: Yes, SLG has been successfully used as an emulsifier in the synthesis of fluoro-silicone polyacrylate latex and polyacrylate latex containing fluorine and silicon. [, ] These latexes exhibit improved thermal stability and hydrophobic properties. [, ]
A: Incorporation of SLG as a stabilizer in the synthesis of (meth)acrylate water-borne latexes can significantly impact the thermomechanical properties of the resulting films. [] Studies show that films made with SLG exhibit notable resistance to breaking compared to those stabilized with SDS. []
A: The Cosmetic Ingredient Review Expert Panel has assessed the safety of SLG and other amino acid alkyl amides. [] Based on available data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration, provided they are formulated to be non-irritating. []
A: Research suggests that SLG can be a component in the production of biodegradable spandex for paper diapers. [] When combined with potassium dodecyl phosphate and UV-320, SLG contributes to the biodegradation promotion composition of the spandex. []
A: A recent study explored the use of SLG in a paper-based, skin-attachable sensor that utilizes triboelectricity. [] This sensor also exhibits antibacterial properties and is both water and oil soluble. []
A: In the paper-based sensor, SLG is a key component of the triboelectric nanogenerator (TENG). [] The SLG-based TENG demonstrates potential for applications as a skin-attachable sensor, writing sensor, water leakage sensor, and humidity sensor. []
A: While SLG is typically an organogelator, it can form hydrogels through a surfactant-mediated gelation process. [] This involves solubilizing SLG in aqueous micellar solutions of anionic or cationic surfactants. []
A: SLG-based hydrogels exhibit a reversible sol-gel transition and responsiveness to various stimuli. [] The properties of the hydrogel can be tuned by altering the type of surfactant used, leading to variations in gelation temperature, viscosity, and self-assembled structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


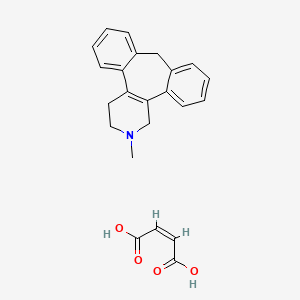

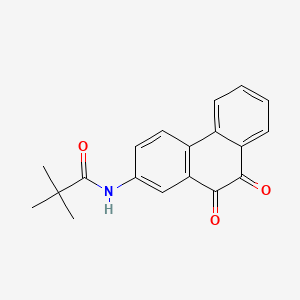
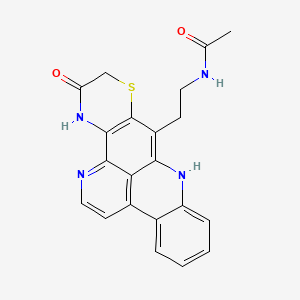




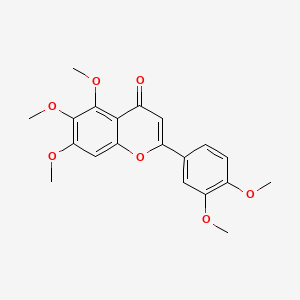
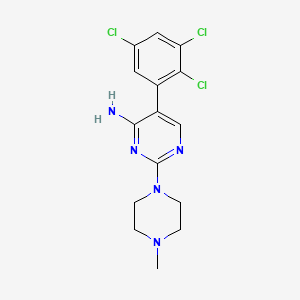
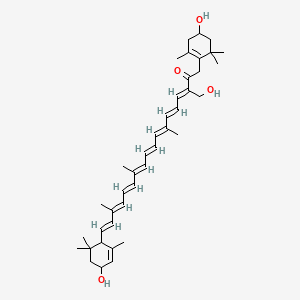
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)

